molecular formula C17H20N8O2 B2744706 1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320458-88-4

1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2744706
CAS No.: 2320458-88-4
M. Wt: 368.401
InChI Key: OJPJUHTZWHYBEU-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that features a unique combination of pyridazinyl, triazolopyridazinyl, and diazepanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents such as dichloromethane and ethanol. The reaction conditions often require precise temperature control, typically ranging from -78°C to room temperature, and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxypyridazine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane: shares structural similarities with other pyridazinyl and triazolopyridazinyl compounds.

    Pyridazinone derivatives: Known for their biological activities and used in drug development.

    Triazolopyridazine derivatives: Studied for their potential as therapeutic agents.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical modifications and applications. Its combination of pyridazinyl, triazolopyridazinyl, and diazepanyl groups provides a versatile platform for exploring new chemical and biological properties .

Properties

IUPAC Name

(6-methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-12-18-20-14-5-6-15(22-25(12)14)23-8-3-9-24(11-10-23)17(26)13-4-7-16(27-2)21-19-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPJUHTZWHYBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=NN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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